2'-Deoxy-2'-fluorothymidine
Overview
Description
2’-Deoxy-2’-fluorothymidine is a synthetic nucleoside analog that has garnered significant interest in scientific research. It is a bioisostere of thymidine, where the hydrogen atom at the 2’ position of the ribose ring is replaced by a fluorine atom . This modification imparts unique properties to the compound, making it a valuable tool in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
2’-Deoxy-2’-fluorothymidine, also known as 1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione, is a bioisostere of both thymidine and methyluridine . It is a putative highly selective substrate for thymidine kinase type 2 (TK2) . TK2 is an enzyme that plays a crucial role in the nucleoside salvage pathway, which is responsible for the phosphorylation of deoxyribonucleosides in the mitochondria .
Mode of Action
The compound is transported into cells where it is phosphorylated by TK2 . The phosphorylation process is crucial as it converts the compound into its active form, enabling it to inhibit the replication of viral DNA . It acts as a competitive inhibitor of the Hepatitis C Virus RNA-dependent RNA polymerase (RdRp) and serves as a nonobligate chain terminator .
Biochemical Pathways
The compound affects the nucleoside salvage pathway, specifically impacting the process of DNA synthesis . By inhibiting the function of RdRp, it disrupts the replication of viral RNA, thereby preventing the proliferation of the virus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-2’-fluorothymidine typically involves the fluorination of thymidine derivatives. One common method starts with 2,2’-Anhydro-5-methyluridine, which undergoes fluorination to yield the desired product . The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled temperatures.
Industrial Production Methods: Industrial production of 2’-Deoxy-2’-fluorothymidine follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxy-2’-fluorothymidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various nucleoside analogs with different functional groups .
Scientific Research Applications
2’-Deoxy-2’-fluorothymidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs.
Biology: The compound is employed in studies involving nucleoside transport and metabolism.
Industry: The compound is utilized in the development of radiopharmaceuticals for diagnostic imaging.
Comparison with Similar Compounds
2’-Fluoro-2’-deoxyuridine: Another fluorinated nucleoside analog with similar properties.
2’-Deoxy-2’-fluoro-5-methyluridine: A closely related compound with a methyl group at the 5’ position.
Uniqueness: 2’-Deoxy-2’-fluorothymidine is unique due to its high selectivity for thymidine kinase type 2 (TK2), making it a valuable tool for PET imaging and antiviral research . Its fluorine substitution also imparts increased stability and resistance to enzymatic degradation compared to other nucleoside analogs .
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBJCSTXCAQSSJ-JXOAFFINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40924276 | |
Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40924276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122799-38-6 | |
Record name | 2'-Fluorothymidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122799386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40924276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2'-Deoxy-2'-fluorothymidine interact with its target and what are the downstream effects?
A1: this compound (FT) acts as a substrate for thymidine kinases (TK), specifically showing a higher affinity for the viral Herpes Simplex Virus thymidine kinase (HSV-TK) compared to mammalian thymidine kinases (TK1 and TK2). [, ] This selectivity stems from the fluorine atom at the 2' position of the deoxyribose sugar.
Q2: What is known about the transport of this compound into cells?
A2: Research indicates that FT interacts with various nucleoside transporters, influencing its cellular uptake. [] While human equilibrative nucleoside transporters (hENT1 and hENT2) exhibit weaker affinity for FT compared to thymidine, the concentrative transporters (hCNT1, hCNT2, and hCNT3) demonstrate a significantly higher affinity for FT. [] This suggests that FT uptake might be more efficient in cells expressing higher levels of concentrative nucleoside transporters. Understanding these interactions could be crucial for optimizing its delivery and efficacy as a therapeutic or imaging agent.
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